N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate
Overview
Description
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate typically involves multiple steps. One common method starts with the preparation of N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine. This intermediate is then reacted with b-alanine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
- N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine oxalate
Uniqueness
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is unique due to its specific structure, which combines a pyridine ring with an alaninamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethylamino)propanamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.C2H2O4/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9;3-1(4)2(5)6/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXXVUXXGDOXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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